Sodium methanethiolate

Catalog No.
S723357
CAS No.
5188-07-8
M.F
CH3NaS
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium methanethiolate

CAS Number

5188-07-8

Product Name

Sodium methanethiolate

IUPAC Name

sodium;methanethiolate

Molecular Formula

CH3NaS

Molecular Weight

70.09 g/mol

InChI

InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1

InChI Key

RMBAVIFYHOYIFM-UHFFFAOYSA-M

SMILES

C[S-].[Na+]

Synonyms

Methanethiol Sodium Salt (1:1); (Methylthio)sodium; Methyl Mercaptan Sodium Salt; Methylthiosodium; Sodium Methanesulfenate; Sodium Methanethiolate; Sodium Methyl Mercaptan; Sodium Methyl Sulfide; Sodium Methylmercaptide; Sodium Methylthiolate; Sodiu

Canonical SMILES

C[S-].[Na+]

Isomeric SMILES

C[S-].[Na+]

Organic Synthesis:

Sodium methanethiolate, also known as sodium thiomethoxide, is a strong nucleophile due to the negative charge on the sulfur atom. This property makes it a valuable reagent in organic synthesis for various reactions []. Here are some specific applications:

  • Demethylation: Sodium methanethiolate can be used to remove methyl groups (CH3) from certain molecules. For instance, it can demethylate esters to form carboxylic acids [].
  • S-Methylation: It can react with activated carboxylic acids to form S-methyl thioesters [].
  • Nucleophilic Substitution: Sodium methanethiolate can act as a nucleophile in substitution reactions, displacing other leaving groups like halides on aromatic rings [].

Potential Uses in Material Science:

Limited research suggests possibilities for using sodium methanethiolate in material science. Studies have explored its role in the synthesis of highly ordered silver alkanethiolates, which are materials with unique properties []. However, more research is required to understand the full potential of sodium methanethiolate in this field.

Research as a Reference Material:

Sodium methanethiolate serves as a certified reference material for analytical techniques in scientific research. Its well-defined properties allow researchers to calibrate instruments and ensure the accuracy of their measurements [].

Sodium methanethiolate, also known as sodium thiomethoxide, is an organosulfur compound with the chemical formula CH₃SNa. It is the sodium salt of methanethiol and appears as a white solid that is highly soluble in water. This compound is recognized for its strong nucleophilic properties, making it a valuable reagent in organic synthesis. Upon exposure to moisture, sodium methanethiolate hydrolyzes to release methanethiol, which has a notably unpleasant odor reminiscent of rotten cabbage or feces .

Sodium methanethiolate is a hazardous compound and requires proper handling due to the following properties:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and Eye Corrosivity: Causes severe skin burns and eye damage [].
  • Flammability: Flammable solid [].
Due to its nucleophilic nature. Key reactions include:

  • Nucleophilic Substitution: It can react with alkyl halides to form methylthioethers. For instance, it can react with ethyl bromide to produce methylthioethyl compounds.
  • Hydrolysis: In moist air, sodium methanethiolate hydrolyzes to yield methanethiol and sodium hydroxide .
  • Reactions with Acids: It reacts with trifluoroacetic acid and water to generate sodium trifluoroacetate .
  • Reactions with Nitro Compounds: Studies have shown that sodium methanethiolate can react with various nitrofluorobenzenes in specific solvent mixtures, indicating its versatility as a nucleophile .

Sodium methanethiolate can be synthesized through several methods:

  • Reaction with Sodium Metal: One common method involves reacting sodium metal with dimethyl disulfide in a suitable solvent such as tetrahydrofuran (THF) at room temperature .
  • Neutralization of Methanethiol: Another approach is the neutralization of methanethiol with sodium hydroxide or sodium bicarbonate, resulting in the formation of sodium methanethiolate and water.

Both methods yield sodium methanethiolate effectively, though care must be taken due to the reactivity of the starting materials.

Sodium methanethiolate finds applications in various fields:

  • Organic Synthesis: It serves as a strong nucleophile for synthesizing methylthio compounds and other derivatives.
  • Pharmaceuticals: Its derivatives may have potential applications in drug development, particularly in creating compounds with specific biological activities.
  • Chemical Research: It is utilized in laboratories for studying nucleophilic reactions and mechanisms due to its reactivity.

Research into the interactions involving sodium methanethiolate primarily focuses on its reactivity patterns. Studies have shown that it can effectively engage with various electrophiles, including alkyl halides and nitro compounds. These interactions are critical for understanding its role in organic synthesis and developing new methodologies in chemical research .

Sodium methanethiolate shares similarities with several other thiolates and organosulfur compounds. Here are some comparable compounds:

CompoundFormulaKey Features
Potassium thiomethoxideCH₃SKSimilar nucleophilic properties; potassium salt variant
Sodium thiolateR-SNaGeneral term for sodium salts of thiols; broader applications
Lithium thiomethoxideCH₃LiSStronger nucleophile; often used in lithium-based syntheses

Uniqueness of Sodium Methanethiolate:
Sodium methanethiolate is unique due to its specific structure as the sodium salt of methanethiol, allowing it to act as a potent nucleophile while also being relatively stable compared to other thiolates. Its ability to hydrolyze into a volatile compound (methanethiol) further distinguishes it from other similar compounds, which may not exhibit such behavior under ambient conditions .

Physical Description

Liquid

UNII

LB29JWW8H7

Related CAS

74-93-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (17.19%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (65.62%): Flammable solid [Danger Flammable solids];
H301 (79.69%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

5188-07-8

Wikipedia

Sodium methanethiolate

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Methanethiol, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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